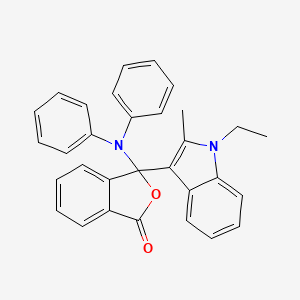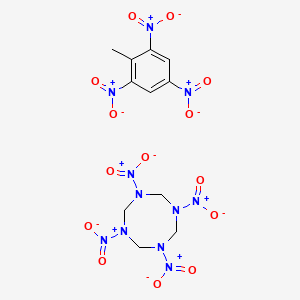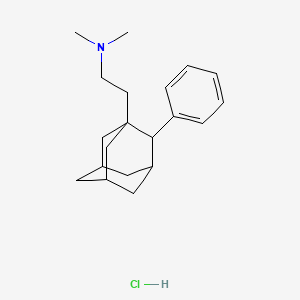
Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride is a compound that belongs to the class of adamantane derivatives. Adamantane itself is a tricyclic cage compound with the formula C10H16, known for its high symmetry and unique structural properties. The incorporation of adamantane fragments into various compounds often enhances their lipophilicity and stability, making them valuable in medicinal chemistry and other fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of adamantane derivatives, including Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride, typically involves radical-based functionalization reactions. These reactions convert diamondoid C–H bonds to C–C bonds, incorporating diverse functional groups such as alkenes, alkynes, arenes, and carbonyl groups . One common method involves the amidation of adamantane under Schotten–Baumann conditions, followed by reduction with BH3·THF .
Industrial Production Methods
Industrial production of adamantane derivatives often relies on the same synthetic routes but on a larger scale. The use of pre-functionalized adamantyl substrates and harsh conditions for introducing functional groups is common. The production process may involve multiple steps, including radical-based functionalization, amidation, and reduction .
化学反応の分析
Types of Reactions
Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like BH3·THF, and various catalysts for substitution reactions. The conditions often involve elevated temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various functionalized adamantane derivatives, such as alcohols, amines, and halogenated compounds. These products are valuable intermediates for further chemical transformations .
科学的研究の応用
Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride has diverse applications in scientific research:
Medicine: Incorporated into pharmaceuticals to enhance drug stability and lipophilicity.
Industry: Utilized in the development of nanomaterials and catalysts due to its unique structural properties.
作用機序
The mechanism of action of Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride involves its interaction with molecular targets and pathways. The adamantane moiety enhances the compound’s ability to penetrate lipid membranes, increasing its bioavailability. The compound may interact with specific receptors or enzymes, modulating their activity and exerting therapeutic effects .
類似化合物との比較
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug with a similar adamantane core.
Rimantadine: Another antiviral drug with structural similarities to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease, also containing an adamantane moiety.
Uniqueness
Adamantane, 1-(2-(dimethylamino)ethyl)-2-phenyl-, hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of adamantane and phenyl groups, along with the dimethylaminoethyl side chain, makes it a versatile compound for various applications .
特性
CAS番号 |
52583-00-3 |
|---|---|
分子式 |
C20H30ClN |
分子量 |
319.9 g/mol |
IUPAC名 |
N,N-dimethyl-2-(2-phenyl-1-adamantyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C20H29N.ClH/c1-21(2)9-8-20-13-15-10-16(14-20)12-18(11-15)19(20)17-6-4-3-5-7-17;/h3-7,15-16,18-19H,8-14H2,1-2H3;1H |
InChIキー |
RUKQAPJWMOAWKA-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCC12CC3CC(C1)CC(C3)C2C4=CC=CC=C4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


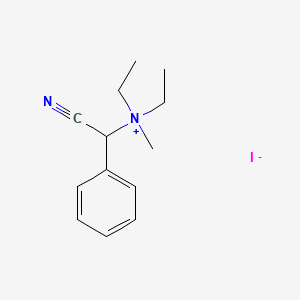

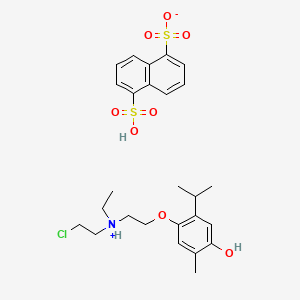
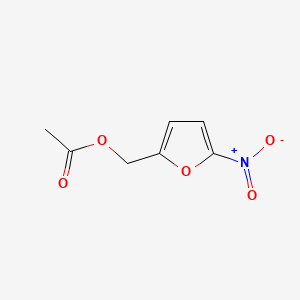
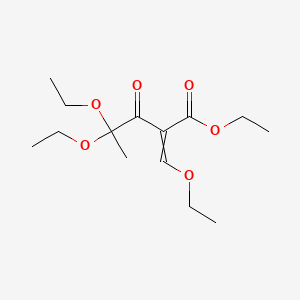
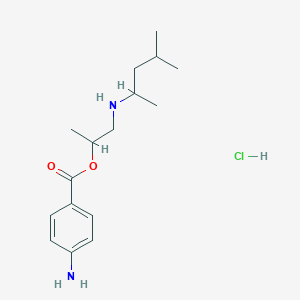
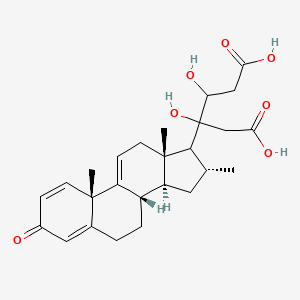
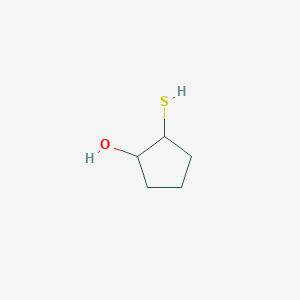
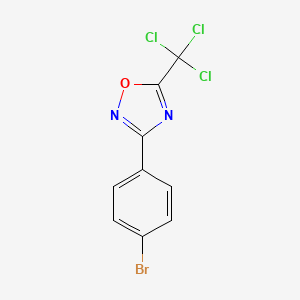
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B13765975.png)
![Acetamide,2-[(8-bromo-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13765979.png)
